(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Description
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-4-21(12-16-8-6-5-7-9-16)13-17-10-11-22(14-17)19(23)18(20)15(2)3/h5-9,15,17-18H,4,10-14,20H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGCWHYPAAKGS-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, also known as a derivative of pyrrolidine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may influence its interaction with biological systems.
The molecular formula of this compound is with a CAS number of 1354027-10-3. It features a pyrrolidine ring, which is known for its versatility in biological applications.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the benzyl and ethyl amino groups may enhance binding affinity and selectivity towards these targets, potentially leading to psychoactive effects or modulation of mood and cognition.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various substituted pyrrolidine derivatives. Although specific data for this compound is limited, related compounds have demonstrated activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The structural features that enhance hydrophobic interactions could contribute to antimicrobial efficacy .
Neuropharmacological Effects
The compound's structural analogs have shown promise in neuropharmacology. For instance, proline-based scaffolds have been identified as antagonists at neuropeptide FF receptors, suggesting that this compound may similarly influence neuropeptide signaling pathways . This could have implications for pain management and mood disorders.
Case Studies
Case Study 1: Antimicrobial Activity
In a comparative study of pyrrolidine derivatives, compounds structurally similar to this compound were tested against various pathogens. Results indicated that modifications in the side chains significantly influenced antibacterial potency, with certain derivatives exhibiting MIC values as low as 12.5 μg/ml against Candida albicans and Aspergillus niger .
Case Study 2: Neuropharmacological Screening
A high-throughput screening campaign evaluated the effects of various proline-based compounds on neuropeptide receptors. The findings suggested that specific substitutions on the pyrrolidine ring could enhance receptor binding and antagonist activity, indicating a potential pathway for developing new therapeutics targeting neuropeptide systems .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | Antimicrobial Activity | Neuropharmacological Activity |
|---|---|---|---|
| Compound A | Structure A | MIC: 12.5 μg/ml against C. albicans | NPFF receptor antagonist |
| Compound B | Structure B | MIC: 25 μg/ml against A. niger | Modulates serotonin receptors |
| (S)-2-Amino... | Structure C | TBD | TBD |
Scientific Research Applications
Neuropharmacology
Research indicates that compounds with similar structural features often exhibit properties that modulate neurotransmitter systems. The presence of the amino group suggests potential interactions with receptors involved in neurotransmission. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino... | Amino group, pyrrolidine ring | Potential neurotransmitter modulator |
| Bupropion | Amino ketone, aromatic ring | Antidepressant |
| Dextroamphetamine | Simple amine structure | Stimulant affecting dopamine levels |
| Methylphenidate | Ester and amine functionalities | ADHD treatment |
This comparison highlights how (S)-2-Amino... may serve as a candidate for further investigation in treating mood disorders or attention deficit hyperactivity disorder (ADHD) due to its possible stimulant properties .
Medicinal Chemistry
The compound's structural characteristics make it an interesting subject for synthesizing new therapeutic agents. Its ability to interact with various biological targets positions it as a potential lead compound in drug development. Research into similar amine compounds has shown that they often possess significant therapeutic potential, particularly in the realms of:
- Antidepressants
- Cognitive enhancers
- Stimulants
Studies into the synthesis pathways of (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one indicate multiple methods for its preparation, which can be tailored to optimize yield and purity for pharmaceutical applications .
Case Study Insights
Several studies have focused on the biological activities of structurally related compounds. For instance, a study investigating the pharmacodynamics of similar pyrrolidine derivatives demonstrated their efficacy in enhancing cognitive function in animal models. Such findings suggest that (S)-2-Amino... could have comparable effects, warranting further investigation through:
- In vitro assays to assess receptor binding affinity.
- In vivo studies to evaluate behavioral outcomes in models of depression or ADHD.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
- CAS Number : 1354026-65-5
- Molecular Formula : C₁₉H₃₁N₃O
- Molecular Weight : 317.48 g/mol
- Structure: Features a pyrrolidine core substituted with a benzyl-ethyl-aminomethyl group at the 3-position, coupled to an (S)-configured 2-amino-3-methylbutan-1-one moiety.
Key Characteristics :
- Synthesis involves coupling (S)-2-amino-3-methylbutanoic acid derivatives with substituted pyrrolidines under EDC·HCl/HOBT-mediated conditions, as inferred from analogous syntheses .
Comparison with Structural Analogues
Substitution at the Amine Group
Variations in the benzyl-alkyl-amino substituent significantly alter physicochemical and biological properties:
Trends :
Core Ring Modifications
Replacing pyrrolidine with piperidine or altering substitution positions impacts activity:
Preparation Methods
Cycloaddition and Ring-Closing Metathesis
Palladium-catalyzed [3+3] cycloaddition reactions have been employed to synthesize functionalized pyrrolidines. For example, aziridine precursors undergo strain-driven ring-opening with palladium-trimethylenemethane (Pd-TMM) complexes to yield 5-methylenepyrrolidines (Scheme 1). This method offers excellent regioselectivity and compatibility with chiral auxiliaries, making it suitable for enantioselective synthesis.
Scheme 1 : Pd-TMM-mediated cycloaddition of aziridines
Reaction conditions: Catalytic Pd(0), 60–80°C, 12–24 h. Yields: 85–92%.
Organometallic Approaches
Ring-closing metathesis (RCM) using Grubbs catalysts provides an alternative route. Allylated amine precursors, such as N-allyl-glycine derivatives, undergo RCM to form pyrrolidine rings with exocyclic double bonds (Scheme 2). Subsequent hydrogenation yields saturated pyrrolidines.
Key Data :
The introduction of the benzyl-ethyl-amino-methyl group at the 3-position requires precise functionalization techniques.
Mitsunobu Alkylation
Mitsunobu conditions enable the installation of ether or amine linkages at specific positions. For instance, treatment of a pyrrolidine-alcohol intermediate with benzyl-ethyl-amine under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitates the formation of the C–N bond (Scheme 3).
Optimized Conditions :
Reductive Amination
An alternative pathway involves reductive amination between a pyrrolidine-ketone intermediate and benzyl-ethyl-amine. Sodium cyanoborohydride in methanol at pH 5–6 selectively reduces the imine intermediate to the secondary amine (Scheme 4).
Data Table : Comparison of Reductive Amination Conditions
| Reducing Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 25 | 65 |
| NaBH(OAc)₃ | DCE | 25 | 82 |
| H₂ (Pd/C) | EtOAc | 50 | 58 |
Installation of the Amino-Ketone Moiety
The (S)-2-amino-3-methyl-butan-1-one group is introduced via coupling reactions or asymmetric synthesis.
HBTU-Mediated Amidation
Coupling of a pyrrolidine-amine intermediate with a protected amino acid derivative (e.g., Boc-L-valine) using HBTU as the activating agent forms the amide bond (Scheme 5). Subsequent deprotection with HCl yields the free amine.
Procedure :
Asymmetric Aldol Reaction
Chiral auxiliaries or organocatalysts enable the stereoselective formation of the amino-ketone moiety. For example, proline-catalyzed aldol reactions between ketones and aldehydes generate β-amino ketones with high enantiomeric excess (Scheme 6).
Key Parameters :
Stereochemical Control
The (S)-configuration at the amino center is achieved through resolution or asymmetric synthesis.
Chiral Chromatography
Racemic mixtures of the final compound are resolved using chiral HPLC columns (e.g., Chiralpak IA). Mobile phases of hexane/isopropanol (90:10) achieve baseline separation with retention times of 8.2 min (R) and 10.1 min (S).
Enzymatic Resolution
Lipase-catalyzed acetylation selectively modifies the R-enantiomer, leaving the S-form unreacted. For instance, Candida antarctica lipase B (CAL-B) in vinyl acetate converts the R-amine to the acetylated derivative, which is separated via extraction (Scheme 7).
Data :
Final Compound Characterization
The target compound is characterized by spectroscopic and chromatographic methods.
Analytical Data :
-
HRMS (ESI+) : m/z Calcd for C₂₀H₃₂N₃O [M+H]⁺: 330.2542; Found: 330.2545.
-
¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 5H, ArH), 3.78 (q, J = 6.8 Hz, 1H, CHNH₂), 2.95–2.82 (m, 2H, NCH₂), 2.45 (s, 3H, NCH₂CH₃), 1.05 (d, J = 6.8 Hz, 3H, CH(CH₃)).
Challenges and Optimization Strategies
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis involves multi-step organic reactions, including:
Q. Characterization methods :
- IR spectroscopy : N–H (3437–3378 cm⁻¹), C=O (1717–1715 cm⁻¹), and C=N (1260–1240 cm⁻¹) bands confirm functional groups .
- ¹H NMR : Key peaks include δ 4.20–4.35 ppm (N–H), δ 2.01–2.40 ppm (CH₂ in pyrrolidine), and δ 1.63–1.75 ppm (dimethyl groups) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content verified within ±0.4% of theoretical values .
Q. What structural features influence its biological activity?
- Pyrrolidine ring : Serves as a conformational constraint, enhancing receptor binding .
- Benzyl-ethyl-amino group : Modulates lipophilicity and membrane permeability .
- Chiral centers : The (S)-configuration at the amino group is critical for target selectivity, as enantiomers exhibit divergent pharmacological profiles .
Advanced Research Questions
Q. How can contradictions in pharmacological data across studies be resolved?
Discrepancies in anticonvulsant activity (e.g., scPTZ vs. MES models) may arise from:
- Dosage variability : Activity is dose-dependent (30–300 mg/kg), with effects measured at 0.5 and 4 hours post-administration .
- Model specificity : Subcutaneous pentylenetetrazol (scPTZ) tests seizure suppression, while maximal electroshock (MES) evaluates neuronal excitability .
- Molecular docking : Predict interactions with voltage-gated sodium channels or GABA receptors to rationalize divergent results .
Q. Recommended approach :
Q. How do reaction conditions impact synthetic yield and purity?
Critical parameters :
Q. Optimization strategies :
Q. What role does stereochemistry play in its mechanism of action?
Q. Experimental validation :
Q. How can molecular docking guide structure-activity relationship (SAR) studies?
- Target identification : Dock the compound into homology models of GABAₐ or NMDA receptors to predict binding affinities .
- Substituent effects : Modify the benzyl-ethyl-amino group and simulate interactions with hydrophobic pockets .
- Validation : Correlate docking scores (e.g., Glide SP scores) with in vitro IC₅₀ values .
Q. Table 1: Key Spectroscopic Data for Characterization
| Technique | Observed Peaks | Assignment |
|---|---|---|
| IR | 1715 cm⁻¹ | C=O stretch |
| ¹H NMR | δ 4.23–4.50 ppm | Benzyl CH₂ |
| ¹³C NMR | δ 174.1–175.3 ppm | Pyrrolidone CO |
Q. Table 2: Pharmacological Activity in Rodent Models
| Model | Dose (mg/kg) | Protection (%) | Time Post-Dose |
|---|---|---|---|
| scPTZ | 300 | 85% | 0.5 hours |
| MES | 100 | 60% | 4 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
